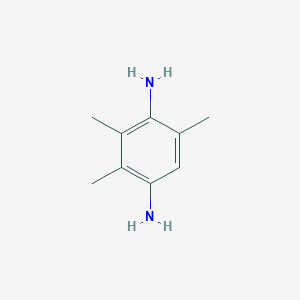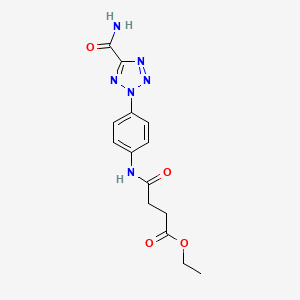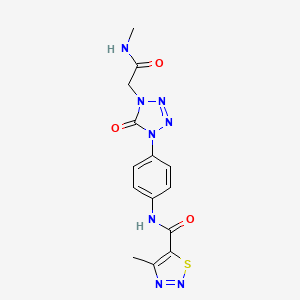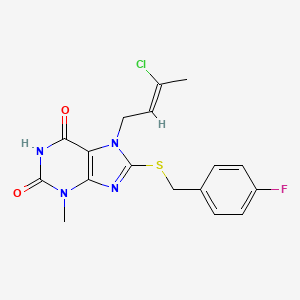
2,3,5-Trimethylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trimethylbenzene-1,4-diamine is a chemical compound with the molecular formula C₉H₁₄N₂ . It is a derivative of benzene with three methyl substituents positioned symmetrically around the ring .
Molecular Structure Analysis
The molecular weight of this compound is 150.22 . The InChI code for this compound is 1S/C9H14N2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,10-11H2,1-3H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Polymer Chemistry
Synthesis of Fluorinated Polyimides
- The compound 2,3,5-Trimethylbenzene-1,4-diamine has been used in the synthesis of fluorinated poly(ether imide)s, exhibiting desirable properties such as good thermal stability, optical transparency, and low moisture absorption. These polymers could be cast into flexible and strong films, indicating potential applications in industries that require materials with these specific properties (Wang, Zhao, & Li, 2012).
Creation of Soluble Copoly(amide-imide)s
- A derivative of this compound was used in creating soluble alternating copoly(amide-imide)s, showing excellent solubility in certain solvents and the ability to form tough, transparent, and flexible films. These materials have significant tensile strength and thermal stability, suggesting uses in various industrial applications, especially where material resilience is critical (Yang & Wei, 2001).
Development of Aromatic Polyamides and Polyimides
- Research has also focused on synthesizing aromatic polyamides and polyimides using this compound, exhibiting high thermal stability and solubility in certain organic solvents. The resulting materials could be significant in creating products that require materials capable of withstanding high temperatures while maintaining structural integrity (Yagci & Mathias, 1998).
Catalysis and Reaction Monitoring
Biodegradability Assessment
- The compound has been considered in studies assessing the biodegradability of trimethylbenzene isomers under various conditions. This research is crucial in understanding the environmental impact and degradation processes of these compounds in contaminated sites (Fichtner, Fischer, & Dornack, 2019).
Reaction Monitoring in Catalysis
- Studies have also proposed the use of this compound derivatives in reaction monitoring, especially for assessing the catalytic effects in certain reactions. This can offer valuable insights into reaction pathways and the efficiency of catalysts used in industrial processes (Röger, Möller, & O'connor, 1997).
Gas Separation Applications
Gas Separation Membranes
- New polyamides synthesized from derivatives of this compound have been studied for their potential in gas separation applications. These materials exhibited high molecular weight and thermal stability, making them suitable for use in membrane-based gas separation, indicating potential applications in industries requiring efficient gas separation technologies (Bandyopadhyay, Bera, Ghosh, & Banerjee, 2013).
Functionalized Polyimide for Gas Separation
- A study synthesized a sulfonic acid-functionalized trimethyl-substituted polyimide for gas separation applications, showing significant potential in enhancing CO2/CH4 selectivity due to strong hydrogen bonding induced by -SO3H functionalization. This highlights the compound's relevance in developing advanced materials for natural gas processing and other industrial gas separation processes (Abdulhamid, Genduso, Ma, & Pinnau, 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds like benzene derivatives are known to undergo electrophilic aromatic substitution .
Mode of Action
Benzene derivatives, for instance, undergo electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Polyamines, a class of compounds that includes diamines, are known to regulate various aspects of plant growth, development, and stress responses . They can activate ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms, modulating downstream transcriptomic, proteomic, metabolomic, and hormonal pathways .
Result of Action
Similar compounds like benzene derivatives are known to undergo electrophilic aromatic substitution, which could potentially alter the structure and function of biomolecules .
Action Environment
It is known that exposure to trimethylbenzene isomers, a related class of compounds, primarily occurs through inhalation, although ingestion through food or drinking water is also possible .
Biochemische Analyse
Cellular Effects
It is known that trimethylbenzenes, a group of compounds to which 2,3,5-Trimethylbenzene-1,4-diamine belongs, can have effects on the nervous, respiratory, and hematological systems in animals .
Molecular Mechanism
It is hypothesized that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that trimethylbenzenes can have effects on the nervous system, including cognitive effects and decreased pain sensitivity, which are the most widely observed effects in animals .
Dosage Effects in Animal Models
It is known that both 1,2,4-TMB and 1,3,5-TMB have been observed to elicit effects on pregnant animals and developing fetuses, but at exposure levels greater than those that cause effects on the nervous system .
Metabolic Pathways
It is known that the main metabolic pathway of the trimethylbenzenes is the hydroxylation of one of the methyl groups with subsequent oxidation to form dimethylbenzoic acid .
Eigenschaften
IUPAC Name |
2,3,5-trimethylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUXXUAAJBKDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B2889298.png)

![dimethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889301.png)

![Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2889303.png)
![(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2889304.png)
![2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2889307.png)
![N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2889308.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2889309.png)

![N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2889312.png)

![2,4-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2889317.png)

